N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Catalog No.
S3071364
CAS No.
2034207-94-6
M.F
C16H24N4O3S
M. Wt
352.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-...

CAS Number

2034207-94-6

Product Name

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

IUPAC Name

N-[1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide

Molecular Formula

C16H24N4O3S

Molecular Weight

352.45

InChI

InChI=1S/C16H24N4O3S/c1-11-4-5-15(19-18-11)23-13-6-8-20(10-13)16(22)14(7-9-24-3)17-12(2)21/h4-5,13-14H,6-10H2,1-3H3,(H,17,21)

InChI Key

YTYYHVNUFYUNNW-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(CCSC)NC(=O)C

solubility

not available

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine moiety, and an acetamide functional group. The molecular formula of this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 298.34 g/mol. The compound features multiple functional groups, including an ether linkage and a thioether, contributing to its potential biological activity and chemical reactivity .

  • No information available regarding its biological activity or mechanism of action.
  • Safety information is not available. However, based on the structure, some general points can be made:
    • The presence of the amide group suggests moderate to high solubility in water.
    • The methylthio group may raise concerns about potential for skin or respiratory irritation upon contact.

The chemical behavior of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can be explored through various reactions typical for amides, ethers, and thioethers:

  • Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The thioether may be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the pyridazine ring is particularly significant as it is often associated with enhanced bioactivity due to its ability to interact with various biological targets .

In vitro assays could be performed to assess the specific biological effects of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide on different cell lines or microbial strains.

The synthesis of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves several key steps:

  • Formation of the Pyridazine Ring: Starting from a suitable precursor (e.g., 6-methylpyridazine), the ring can be synthesized via nucleophilic substitution.
  • Pyrrolidine Attachment: The pyrrolidine moiety is introduced through a reaction with a pyrrolidine derivative under basic conditions.
  • Acetylation: The final step involves acetylating the amine group to form the acetamide, which may require acetic anhydride or acetyl chloride as reagents.

Each step must be optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography .

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide may find applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Biochemical Research: Investigating enzyme interactions or cellular pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide could focus on its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can provide insights into its mechanism of action and specificity towards biological targets .

Several compounds share structural similarities with N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide. These include:

Compound NameMolecular FormulaKey Structural Features
1-(3-((6-Methylpyridazin-3-yloxy)pyrrolidin-1-yloxy)-2-(thiophen-3-yloxy)ethanoneC15H17N3O2SContains thiophene instead of methylthio
N-Methyl-N-[3-(6-Pheynl[1,2,4]Triazolo[4,3-B]Pyridazin)]AcetamideC20H17N5OFeatures triazole instead of pyridazine
(E)-1-(3-{(6-Methylpyridazin)}oxypyrrolidin)butenoneC13H17N3O2Contains a butenone moiety

These compounds illustrate variations in substituents and structural frameworks while maintaining some core characteristics related to their biological activities. The unique combination of functional groups in N-(1-(3-((6-methylpyridazin-3-yloxy)pyrrolidin)) provides distinct properties that may not be present in these similar compounds.

XLogP3

0.6

Dates

Last modified: 08-18-2023

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